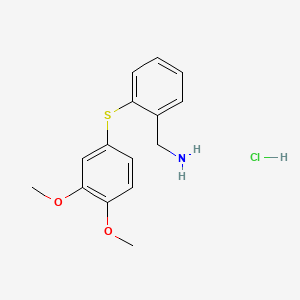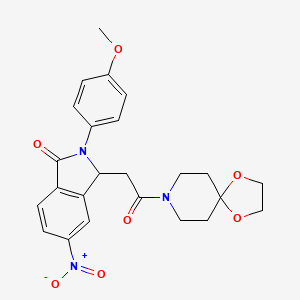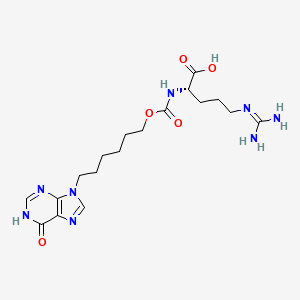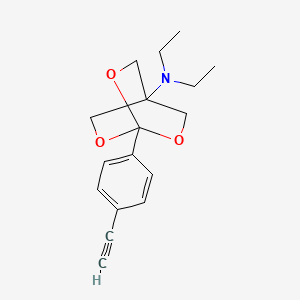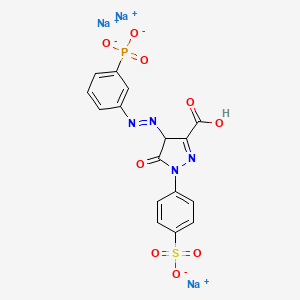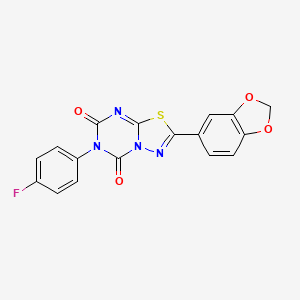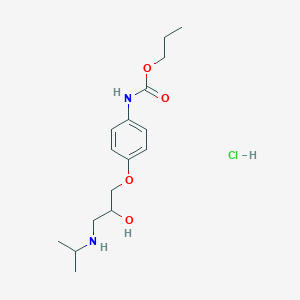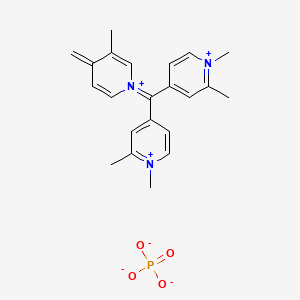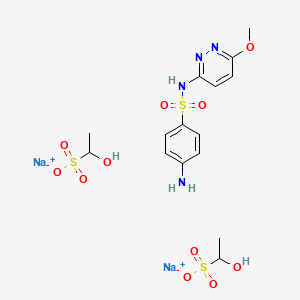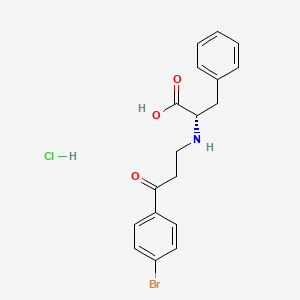
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is a synthetic compound derived from L-phenylalanine. This compound is characterized by the presence of a bromophenyl group and an oxopropyl group attached to the amino acid phenylalanine. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the bromination of phenylalanine to introduce the bromophenyl group. This is followed by the addition of an oxopropyl group through a series of reactions involving various reagents and catalysts. The final step involves the conversion of the compound to its hydrochloride salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality.
化学反应分析
Types of Reactions
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
L-Phenylalanine: The parent compound, which lacks the bromophenyl and oxopropyl groups.
N-(4-Bromophenyl)-L-phenylalanine: A similar compound with only the bromophenyl group attached.
N-(3-Oxopropyl)-L-phenylalanine: A compound with only the oxopropyl group attached.
Uniqueness
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is unique due to the presence of both the bromophenyl and oxopropyl groups. These groups confer specific chemical and biological properties that are not present in the similar compounds listed above. The combination of these functional groups allows for unique interactions with molecular targets, making this compound valuable in various research applications.
属性
CAS 编号 |
85975-16-2 |
|---|---|
分子式 |
C18H19BrClNO3 |
分子量 |
412.7 g/mol |
IUPAC 名称 |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18BrNO3.ClH/c19-15-8-6-14(7-9-15)17(21)10-11-20-16(18(22)23)12-13-4-2-1-3-5-13;/h1-9,16,20H,10-12H2,(H,22,23);1H/t16-;/m0./s1 |
InChI 键 |
LLMJZTQGLYXIOY-NTISSMGPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


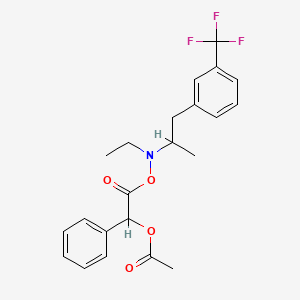
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
